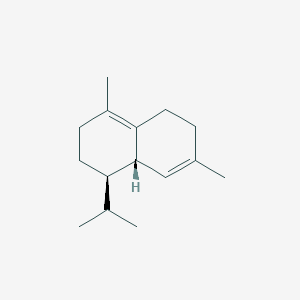
(-)-delta-Cadinene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-delta-cadinene is a member of the cadinene family of sesquiterpenes in which the double bonds are located at the 4-4a and 7-8 positions, and in which the isopropyl group at position 1 is cis to the hydrogen at the adjacent bridgehead carbon (the 1R,8aS-enantiomer). It is a cadinene and a delta-cadinene. It is an enantiomer of a (+)-delta-cadinene.
常见问题
Basic Research Questions
Q. What experimental methods are most effective for isolating and structurally characterizing (-)-delta-Cadinene in plant tissues?
To isolate this compound, researchers typically use steam distillation or solvent extraction followed by chromatographic purification (e.g., GC or HPLC). Structural characterization employs NMR spectroscopy for stereochemical determination and GC-MS for purity and isomer differentiation . Challenges include distinguishing enantiomers, which requires chiral columns or derivatization techniques.
Q. How is this compound biosynthesized in cotton plants, and what precursors are involved?
this compound is synthesized via the cyclization of E,E-farnesyl diphosphate (E,E-FDP) through nerolidyl diphosphate (NDP) as an intermediate. The enzymatic pathway involves delta-cadinene synthase, which facilitates a 1,3-hydride shift and cyclization to form the cadinane skeleton. This process is upregulated during pathogen infection in cotton plants, as shown in Verticillium dahliae-infected tissues .
Q. What role does this compound play in plant defense mechanisms?
this compound serves as a biosynthetic precursor to phytoalexins like desoxyhemigossypol, which are critical for cotton’s defense against fungal pathogens. Its synthesis is triggered by pathogen-induced signaling, leading to increased delta-cadinene synthase mRNA levels and enzyme activity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported stereochemical outcomes during this compound synthesis?
Contradictions often arise from variations in analytical methods (e.g., NMR vs. X-ray crystallography) or enzymatic sources. To resolve these, standardized protocols for enzyme purification (e.g., affinity chromatography) and isotopic labeling (e.g., deuterated substrates) are recommended to track hydride shifts and cyclization steps .
Q. What experimental challenges arise in studying delta-cadinene synthase activity, and how can they be mitigated?
Key challenges include enzyme instability in vitro and low yield of recombinant forms. Strategies include using tissue-specific promoters for heterologous expression in model organisms (e.g., E. coli or yeast) and optimizing reaction conditions (pH 7.5–8.5, 25–30°C) with cofactors like Mg²⁺ .
Q. How do variations in plant growth conditions impact this compound accumulation and its downstream metabolites?
Environmental stressors (e.g., drought, pathogen exposure) alter terpenoid biosynthesis. Controlled experiments with transcriptomic profiling (RNA-seq) and metabolite tracking (LC-MS/MS) can quantify these effects. For example, V. dahliae infection increases delta-cadinene synthase mRNA levels by 3–5 fold within 24 hours .
Q. What computational models are effective for predicting this compound’s enzymatic cyclization mechanism?
Density Functional Theory (DFT) and molecular dynamics simulations are used to model the cyclization of E,E-FDP to this compound. These tools help identify transition states and validate experimental data on hydride shifts and cation intermediates .
Q. Methodological Considerations
Q. How should researchers design experiments to distinguish this compound from its isomers in complex plant extracts?
Combine chiral GC columns with high-resolution mass spectrometry (HRMS) to resolve enantiomers. For quantification, internal standards (e.g., deuterated cadinene) and multiple reaction monitoring (MRM) in GC-MS/MS improve accuracy .
Q. What strategies ensure reproducibility in studies on this compound’s enzymatic pathways?
Detailed reporting of enzyme sources (e.g., tissue type, extraction protocols), substrate concentrations, and kinetic parameters (Km, Vmax) is critical. Publicly sharing raw NMR/GC-MS data and code for computational models enhances transparency .
Q. How can conflicting data on this compound’s ecological roles be reconciled across studies?
Meta-analyses of published datasets, focusing on standardized metrics (e.g., emission rates under stress), and cross-validation using in planta RNA interference (RNAi) to silence delta-cadinene synthase can clarify its functional significance .
属性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC 名称 |
(1R,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m1/s1 |
InChI 键 |
FUCYIEXQVQJBKY-UKRRQHHQSA-N |
手性 SMILES |
CC1=C[C@@H]2[C@H](CCC(=C2CC1)C)C(C)C |
规范 SMILES |
CC1=CC2C(CCC(=C2CC1)C)C(C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















